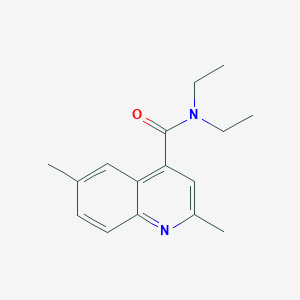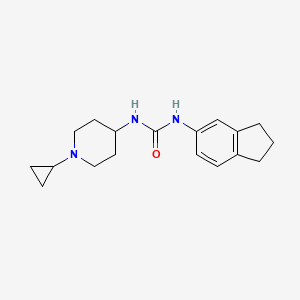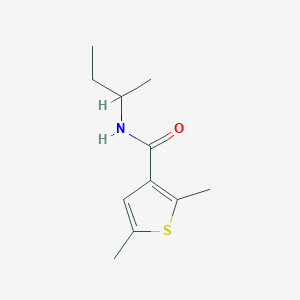
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It is a potent and selective inhibitor of all three isoforms of Akt, which are involved in cell survival, growth, and proliferation. AZD5363 has shown potential as a therapeutic agent in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's disease.
作用机制
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide inhibits the Akt pathway by binding to the ATP-binding site of all three isoforms of Akt. This prevents the activation of downstream signaling pathways that are involved in cell survival, growth, and proliferation. By blocking the Akt pathway, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been shown to have potential in other diseases such as diabetes and Alzheimer's disease. In diabetes, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve glucose metabolism by activating the glucose transporter GLUT4. In Alzheimer's disease, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
实验室实验的优点和局限性
One advantage of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its specificity for the Akt pathway, which makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the investigation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide in other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and its potential side effects in humans.
合成方法
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 3-methoxy-2,4-dimethylphenylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. This intermediate is then reacted with various reagents to produce the final product, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been described in several publications and patents.
科学研究应用
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking the Akt pathway. N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-5-10-15(12(2)16(11)22-3)18-17(19)13-6-8-14(9-7-13)23(4,20)21/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQMGPXLSQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)



![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)